ABCG2 Inhibitory Potency: 4-Hydroxy Compound Matches Ko143, Outperforms 4-Methoxy and 4-Fluorosulfonyl Analogs
In a direct head-to-head study using the Hoechst 33342 accumulation assay in MDCK II BCRP cells, 4-[(2-phenylquinazolin-4-yl)amino]phenol (compound 2) inhibited ABCG2 with an IC50 of 204 nM, which is numerically comparable to the standard inhibitor Ko143 (IC50 = 221 nM) [1]. By contrast, the 4-methoxy analog (compound 10) was approximately 9.5-fold less potent (IC50 = 1930 nM), and the 4-fluorosulfonyl analog (compound 3) was approximately 2.7-fold less potent (IC50 = 556 nM) [1]. The hydrophilic para-hydroxy group does not impair ABCG2 binding, demonstrating that hydrogen-bond-donating substituents are well tolerated at this position [1].
| Evidence Dimension | ABCG2 inhibitory potency (IC50, Hoechst 33342 accumulation assay) |
|---|---|
| Target Compound Data | IC50 = 204 nM (compound 2) |
| Comparator Or Baseline | Ko143: IC50 = 221 nM; 4-Methoxy analog (compound 10): IC50 = 1,930 nM; 4-Fluorosulfonyl analog (compound 3): IC50 = 556 nM |
| Quantified Difference | 1.08-fold vs. Ko143; 9.5-fold more potent vs. 4-methoxy; 2.7-fold more potent vs. 4-fluorosulfonyl |
| Conditions | Hoechst 33342 accumulation assay; MDCK II cells overexpressing ABCG2 (BCRP); 120 min incubation; fluorescence measured by flow cytometry |
Why This Matters
The compound provides ABCG2 potency comparable to the field-standard Ko143 while being a chemically distinct, commercially accessible quinazoline scaffold amenable to further derivatization, making it a useful reference tool for ABCG2 inhibitor screening cascades.
- [1] Krapf, M. K.; Wiese, M. Synthesis and Biological Evaluation of 4-Anilino-quinazolines and -quinolines as Inhibitors of Breast Cancer Resistance Protein (ABCG2). J. Med. Chem. 2016, 59 (12), 5449–5461. View Source
